molecular formula C18H12N4O4S B2563842 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide CAS No. 714935-66-7

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2563842
CAS No.: 714935-66-7
M. Wt: 380.38
InChI Key: QJCFOPRHXKIANE-UHFFFAOYSA-N
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Description

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core and a nitrophenylacetamide moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure optimal yields and selectivity.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a lead compound in the development of new drugs due to its potential anticancer activities . Additionally, it serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as benzofuro[3,2-b]pyridines and benzofuro[3,2-c]quinolines . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness: What sets 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide apart is its unique combination of a benzofuro[3,2-d]pyrimidine core with a nitrophenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c23-15(21-11-5-7-12(8-6-11)22(24)25)9-27-18-17-16(19-10-20-18)13-3-1-2-4-14(13)26-17/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCFOPRHXKIANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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